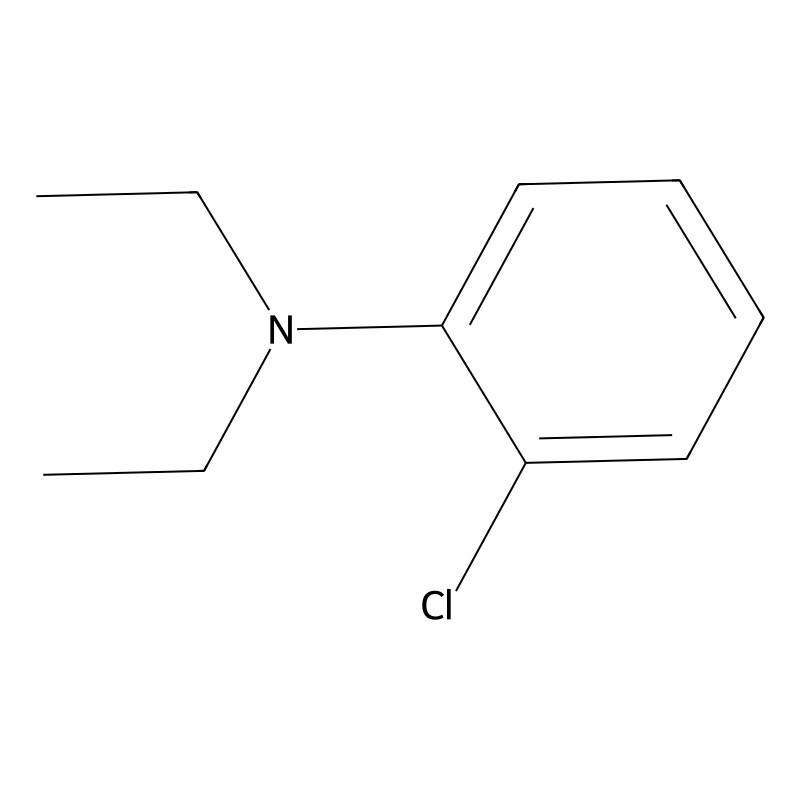

2-Chloro-N,N-diethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Pharmaceuticals

2-Chloro-N,N-diethylaniline can be a starting material for the synthesis of specific pharmaceuticals, including some with potential growth hormone secretagogue properties. These are substances that may stimulate the release of growth hormone in the body [].

Antimicrobial and Antiprotozoal Research

Studies have explored the use of 2-Chloro-N,N-diethylaniline in the preparation of 1-substituted-5,6-dinitrobenzimidazoles. These dinitrobenzimidazoles are then investigated for their potential antimicrobial and antiprotozoal activities [].

Developing Anti-Tubercular Agents

Research has been conducted on the application of 2-Chloro-N,N-diethylaniline in the synthesis of thiophene containing triarylmethane (TRAM) derivatives. These derivatives are then evaluated for their potential as antitubercular agents [].

2-Chloro-N,N-diethylaniline is an organic compound with the molecular formula C₁₀H₁₄ClN. It features a chloro group attached to the second position of a diethylated aniline structure. This compound is primarily utilized in organic synthesis and is recognized for its role in producing various derivatives and complex molecules. Its physical properties include being a colorless to yellow liquid with a fishlike odor, and it is noted for being insoluble in water .

There is no known specific mechanism of action for 2-Chloro-N,N-diethylaniline. Its activity likely depends on the context of its application. In its role as an alkylating agent, it reacts with nucleophiles, potentially forming new functional groups within a molecule.

2-Chloro-N,N-diethylaniline is likely to exhibit similar hazards as other aromatic amines. It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. Here are some potential hazards to consider:

- Acute Toxicity: Data not readily available, but caution should be exercised due to the presence of the aromatic amine group.

- Skin and Eye Irritation: May cause irritation upon contact.

- Flammability: Flash point of 98°C

- Chlorination: 2-Chloro-N,N-diethylaniline can undergo further chlorination, which can lead to various chlorinated derivatives.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.

- Formation of Amides: It can react with carboxylic acids or their derivatives to form corresponding amides, demonstrating its utility in amide synthesis .

Research indicates that 2-Chloro-N,N-diethylaniline exhibits biological activity, particularly as an antimicrobial agent. Studies have shown that certain derivatives synthesized from this compound possess activity against various strains of bacteria and fungi, including Candida albicans, with minimal inhibitory concentrations (MIC) as low as 25 μg/mL .

The synthesis of 2-Chloro-N,N-diethylaniline typically involves the reaction of diethylamine with chloroacetyl chloride. The process can be summarized as follows:

- Reagents: Combine diethylamine and chloroacetyl chloride in dichloromethane under controlled temperature conditions.

- Reaction Conditions: Maintain a low temperature (around 5°C) while stirring for several hours.

- Workup: After the reaction, water is added to separate the organic layer, which is then purified through distillation to yield the final product with high purity .

Studies on the interactions of 2-Chloro-N,N-diethylaniline with other compounds reveal its potential reactivity and versatility:

- Reactivity with Bases: The stereochemical outcomes of reactions involving this compound can vary significantly depending on the base used during synthesis.

- Complex Formation: It has been shown to form complexes with calixarene derivatives, indicating its utility in supramolecular chemistry .

When comparing 2-Chloro-N,N-diethylaniline to similar compounds, several notable analogs emerge:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N,N-Diethylamine | Primary amine | Used in similar synthetic applications |

| 2-Chloro-N,N-dimethylaniline | Dimethylated variant | Exhibits different reactivity patterns |

| N,N-Diethylacetamide | Acetamide derivative | Used extensively in organic synthesis |

Uniqueness

2-Chloro-N,N-diethylaniline stands out due to its specific chlorinated structure, which imparts unique reactivity compared to its non-chlorinated counterparts. Its ability to participate in nucleophilic substitution reactions makes it particularly valuable for synthesizing more complex molecules.

Classical synthesis approaches for 2-Chloro-N,N-diethylaniline have traditionally relied on direct alkylation reactions and nucleophilic substitution mechanisms [9]. The most fundamental classical method involves the reaction of 2-chloroaniline with alkyl halides under basic conditions, where potassium carbonate or sodium hydroxide serves as the base to facilitate the nucleophilic attack [11]. This approach operates through a sequential alkylation mechanism, where the primary amine undergoes two successive substitutions with ethyl halides to form the diethylamino group [9] [11].

The classical nucleophilic substitution pathway proceeds through an SN2 mechanism, where the nitrogen atom of 2-chloroaniline acts as the nucleophile attacking the electrophilic carbon of ethyl bromide or ethyl chloride [38]. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and extended reaction times of 12 to 24 hours to achieve satisfactory conversion rates [9]. Under these conditions, yields generally range from 60 to 85 percent, though the formation of quaternary ammonium salts as byproducts can reduce overall efficiency [11].

Another classical approach involves the Friedel-Crafts acylation followed by reduction methodology [21]. This method begins with the nitration of benzene to form nitrobenzene, followed by chlorination to introduce the chloro substituent at the ortho position [21]. The nitro group is subsequently reduced to an amine using classical reducing agents such as iron powder in acidic conditions or zinc dust in hydrochloric acid [21]. The resulting 2-chloroaniline is then subjected to alkylation reactions with diethylamine or sequential ethylation reactions [21].

The classical Ullmann reaction represents another historically significant approach for forming carbon-nitrogen bonds in aromatic systems [39]. This copper-catalyzed condensation reaction involves the coupling of 2-chloroaniline with aryl halides in the presence of copper acetate or cuprous iodide as catalysts [39]. The reaction typically operates at temperatures between 140 and 180 degrees Celsius, requiring high thermal input and often resulting in moderate yields of 50 to 80 percent [36] [39].

Modern Synthetic Pathways

Modern synthetic pathways for 2-Chloro-N,N-diethylaniline have evolved significantly with the development of transition metal catalysis and advanced organic methodologies [25] [26]. The Buchwald-Hartwig amination reaction has emerged as one of the most versatile and reliable methods for forming carbon-nitrogen bonds in aromatic systems [25] [29]. This palladium-catalyzed cross-coupling reaction enables the direct coupling of aryl halides with secondary amines under relatively mild conditions [25] [26].

The Buchwald-Hartwig methodology operates through a well-defined catalytic cycle involving oxidative addition, amine coordination, and reductive elimination steps [29]. Palladium catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium are employed in conjunction with phosphine ligands to achieve high selectivity and conversion rates [26] [29]. The reaction typically proceeds at temperatures between 80 and 100 degrees Celsius, significantly lower than classical approaches, while achieving yields ranging from 70 to 95 percent [25] [26].

Modern photoredox catalysis has introduced innovative approaches for aniline synthesis through radical-mediated pathways [37] [40]. These methods utilize visible light to generate aminium radicals, which subsequently undergo aromatic substitution reactions with electron-rich aromatic compounds [37] [40]. The photoredox approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to perform reactions at room temperature [37] [40].

Advanced cross-coupling methodologies have also been developed using alternative transition metals such as rhodium [53] [56]. Rhodium-catalyzed carbon-hydrogen activation strategies enable direct functionalization of aniline carbon-hydrogen bonds with various coupling partners [53] [56]. These reactions proceed through electrophilic metalation mechanisms and demonstrate excellent regioselectivity for ortho-substitution patterns [56].

Reaction of Diethylamine with Haloarene Precursors

The reaction of diethylamine with haloarene precursors represents a direct and efficient approach for synthesizing 2-Chloro-N,N-diethylaniline [25] [29]. This methodology involves the palladium-catalyzed coupling of 2-chlorohalobenzenes with diethylamine under controlled conditions [25] [26]. The reaction mechanism proceeds through the formation of a palladium-diethylamine complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination [29].

The choice of haloarene precursor significantly influences the reaction outcome and efficiency [25] [26]. Aryl bromides generally exhibit higher reactivity compared to aryl chlorides due to the weaker carbon-bromine bond strength [25]. However, 2-chlorobromobenzene and 2-chloroiodobenzene serve as excellent precursors, with the halogen at the para or meta position being selectively displaced while preserving the chloro substituent at the ortho position [26] [29].

Reaction conditions for diethylamine coupling typically involve the use of palladium catalysts such as palladium acetate or bis(triphenylphosphine)palladium dichloride in concentrations ranging from 1 to 5 mole percent [25] [26]. Phosphine ligands such as triphenylphosphine or more advanced bidentate ligands enhance the catalytic activity and selectivity [29]. Base additives including potassium carbonate, cesium carbonate, or sodium tert-butoxide facilitate the deprotonation steps and neutralize hydrogen halide byproducts [25] [26].

The temperature profile for these reactions typically ranges from 80 to 120 degrees Celsius, with reaction times varying from 4 to 12 hours depending on the specific substrate and catalyst system employed [25] [26]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or toluene providing optimal results [29]. Under optimized conditions, yields of 70 to 95 percent can be achieved with high selectivity for the desired product [25] [26].

Catalytic Methods for Preparation

Catalytic methods for the preparation of 2-Chloro-N,N-diethylaniline encompass a diverse range of transition metal-catalyzed and organocatalytic approaches [13] [16]. Palladium-catalyzed systems remain the most extensively studied and widely applied catalytic methods for carbon-nitrogen bond formation [16] [29]. These systems typically employ palladium(0) or palladium(II) precursors in combination with phosphine ligands to achieve high catalytic activity and selectivity [16].

Modern palladium catalyst systems have been developed with enhanced stability and broader substrate scope [26]. Second and third-generation Buchwald-Hartwig catalyst systems incorporate bulky, electron-rich phosphine ligands that enable coupling reactions at lower temperatures and with reduced catalyst loadings [26]. These advanced systems can operate with catalyst loadings as low as 0.1 to 1 mole percent while maintaining high conversion rates [26].

Copper-catalyzed amination reactions represent an alternative catalytic approach that has gained significant attention due to the lower cost and reduced toxicity of copper compared to palladium [39]. Modern copper-catalyzed systems employ ligands such as diamine or phenanthroline derivatives to enhance the catalytic activity [39]. These systems typically operate at slightly higher temperatures than palladium-catalyzed reactions but offer economic advantages for large-scale applications [39].

Heterogeneous catalytic systems have been developed to facilitate catalyst recovery and reuse [6] [8]. Metal-free carbon catalysts doped with nitrogen and sulfur heteroatoms have demonstrated significant activity for the selective hydrogenation of chloronitrobenzenes to produce chloroanilines [6] [8] [15]. These N/S co-doped carbon catalysts exhibit mesoporous architectures that favor mass transfer and provide active sites for catalytic transformations [6] [8].

Recent developments in organocatalysis have introduced metal-free approaches for aniline synthesis [5] [47]. These methods employ organic molecules such as proline derivatives, cinchona alkaloids, or phosphoric acids as catalysts [47]. Organocatalytic approaches offer advantages in terms of operational simplicity, reduced environmental impact, and compatibility with sensitive functional groups [47].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to the synthesis of 2-Chloro-N,N-diethylaniline focus on minimizing environmental impact while maintaining synthetic efficiency [17] [18] [22]. These methodologies emphasize the use of renewable feedstocks, reduced solvent consumption, and environmentally benign catalytic systems [17] [22]. Hydrogenation processes using renewable hydrogen sources represent a significant advancement in sustainable aniline production [22].

Solvent-free synthesis methodologies have been developed to eliminate the environmental burden associated with organic solvents [18] [50]. These approaches typically employ neat reaction conditions or utilize ionic liquids as green solvent alternatives [50]. Microwave-assisted synthesis under solvent-free conditions has demonstrated particular promise, enabling rapid reactions with reduced energy consumption [45] [48].

Biocatalytic approaches represent an emerging frontier in green aniline synthesis [52]. Enzymatic platforms based on flavin-dependent enzymes have been developed for the oxidative amination of cyclohexanones, providing access to aniline derivatives under mild conditions [52]. These biocatalytic systems operate at ambient temperature and pressure while achieving high selectivity and conversion rates [52].

Water-based reaction systems have been developed as environmentally friendly alternatives to organic solvents [13] [56]. Aqueous palladium-catalyzed reactions for aniline synthesis demonstrate comparable efficiency to traditional organic solvent systems while significantly reducing environmental impact [13]. These systems often incorporate phase-transfer catalysts or surfactants to enhance substrate solubility and reaction rates [13].

Atom-economical synthesis routes have been designed to minimize waste generation and maximize the incorporation of starting materials into the final product [17] [22]. These approaches avoid the use of stoichiometric reagents that generate substantial waste streams, instead relying on catalytic processes that produce minimal byproducts [22]. Flow chemistry systems have been particularly effective in implementing atom-economical transformations [41] [42].